Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride is an organic compound with the molecular formula C15H19NO3·HCl. It is a white crystalline powder that is soluble in water, alcohol, and ether. This compound is used as a building block in the synthesis of various receptor agonists and antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride involves the esterification of 1-benzyl-3-oxopiperidine-2-carboxylic acid with ethanol, followed by the reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve:
- Dissolving 1-benzyl-3-oxopiperidine-2-carboxylic acid in ethanol.
- Adding a catalytic amount of sulfuric acid to promote esterification.
- Heating the mixture under reflux for several hours.
- Cooling the reaction mixture and adding hydrochloric acid to precipitate the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
- Using large reactors for the esterification reaction.
- Employing continuous distillation to remove excess ethanol and drive the reaction to completion.
- Utilizing filtration and drying techniques to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of receptor-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various applications
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound acts as a ligand that binds to receptors, modulating their activity. The pathways involved include:
Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.
Signal Transduction: The binding event triggers downstream signaling pathways, leading to various cellular responses.
Comparison with Similar Compounds
Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride can be compared with similar compounds such as:
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Similar structure but different substitution pattern on the piperidine ring.
Ethyl 2-oxo-3-piperidinecarboxylate: Lacks the benzyl group, resulting in different chemical properties and reactivity
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)14-13(17)9-6-10-16(14)11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUAJBVOJCNZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCCN1CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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